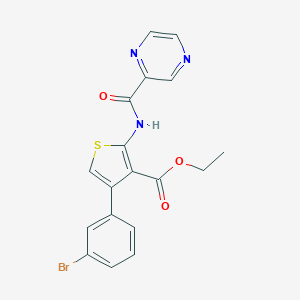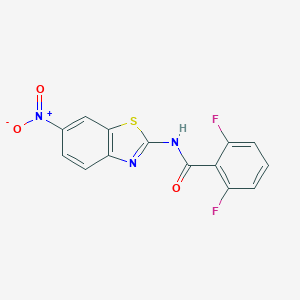![molecular formula C20H16ClFN2O3S B446422 ISOPROPYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-4-(4-FLUOROPHENYL)-3-THIOPHENECARBOXYLATE](/img/structure/B446422.png)
ISOPROPYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-4-(4-FLUOROPHENYL)-3-THIOPHENECARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ISOPROPYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-4-(4-FLUOROPHENYL)-3-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound, in particular, has garnered interest due to its potential therapeutic properties and unique chemical structure.
Vorbereitungsmethoden
The synthesis of ISOPROPYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-4-(4-FLUOROPHENYL)-3-THIOPHENECARBOXYLATE involves several steps. One common method includes the condensation reaction of 2-chloropyridine-3-carboxylic acid with 4-fluoroaniline to form an intermediate. This intermediate is then reacted with thiophene-3-carboxylic acid under specific conditions to yield the final product . Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing by-products.
Analyse Chemischer Reaktionen
ISOPROPYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-4-(4-FLUOROPHENYL)-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
ISOPROPYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-4-(4-FLUOROPHENYL)-3-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of ISOPROPYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-4-(4-FLUOROPHENYL)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .
Vergleich Mit ähnlichen Verbindungen
ISOPROPYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-4-(4-FLUOROPHENYL)-3-THIOPHENECARBOXYLATE can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H16ClFN2O3S |
|---|---|
Molekulargewicht |
418.9g/mol |
IUPAC-Name |
propan-2-yl 2-[(2-chloropyridine-3-carbonyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C20H16ClFN2O3S/c1-11(2)27-20(26)16-15(12-5-7-13(22)8-6-12)10-28-19(16)24-18(25)14-4-3-9-23-17(14)21/h3-11H,1-2H3,(H,24,25) |
InChI-Schlüssel |
UFVSZTDJWZAMGW-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3=C(N=CC=C3)Cl |
Kanonische SMILES |
CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3=C(N=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propyl 2-[(anilinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446341.png)



![N'-[(E)-quinoxalin-2-ylmethylidene]cyclopropanecarbohydrazide](/img/structure/B446348.png)


![ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-4-(3,4-DIMETHYLPHENYL)-3-THIOPHENECARBOXYLATE](/img/structure/B446353.png)

![2,5-dichloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B446357.png)

![methyl 2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B446360.png)

![4-chloro-1,3-dimethyl-N'-[1-(10H-phenothiazin-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B446363.png)
